3-cyclopropyl-6-ethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various substituents, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting cell signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A simpler analog with similar biological activities.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with distinct properties and applications.
Pyrazolo[3,4-d]pyrimidine: A related compound with potential as a kinase inhibitor.
Uniqueness
3-CYCLOPROPYL-6-ETHYL-N~4~-PHENETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific biological activities and enhance its potential as a therapeutic agent. Its ability to inhibit multiple kinases and affect various signaling pathways makes it a versatile compound in scientific research and drug development.
Properties
Molecular Formula |
C26H26N4O |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethyl-1-phenyl-N-(2-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O/c1-2-20-17-22(26(31)27-16-15-18-9-5-3-6-10-18)23-24(19-13-14-19)29-30(25(23)28-20)21-11-7-4-8-12-21/h3-12,17,19H,2,13-16H2,1H3,(H,27,31) |
InChI Key |
WLUCZCMKHKIGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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